![molecular formula C7H6ClN3 B13567767 1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
1-Chloroimidazo[1,5-a]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroimidazo[1,5-a]pyridin-5-amine is a heterocyclic compound with the molecular formula C7H6ClN3. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and materials science . This compound is characterized by a fused bicyclic structure that includes both imidazole and pyridine rings, making it a valuable scaffold for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloroimidazo[1,5-a]pyridin-5-amine can be synthesized through several methods. One common approach involves the cyclization of 2-aminopyridine with α-haloketones under basic conditions. This reaction typically proceeds via the formation of an intermediate imine, which then undergoes cyclization to form the imidazo[1,5-a]pyridine core . The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloroimidazo[1,5-a]pyridin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, TBHP.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1-Chloroimidazo[1,5-a]pyridin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Industry: The compound is used in the development of materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 1-Chloroimidazo[1,5-a]pyridin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
1-Chloroimidazo[1,5-a]pyridin-5-amine can be compared with other similar compounds, such as:
Propriétés
Formule moléculaire |
C7H6ClN3 |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
1-chloroimidazo[1,5-a]pyridin-5-amine |
InChI |
InChI=1S/C7H6ClN3/c8-7-5-2-1-3-6(9)11(5)4-10-7/h1-4H,9H2 |
Clé InChI |
MCACSPHRFBBPQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=CN2C(=C1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


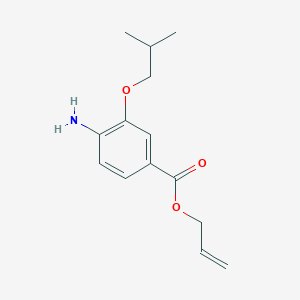

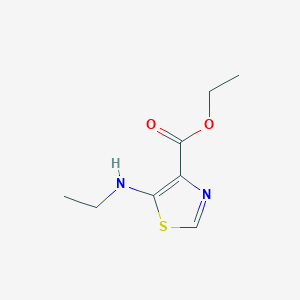
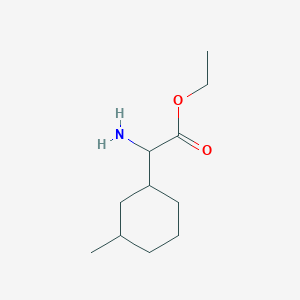
![3,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B13567712.png)
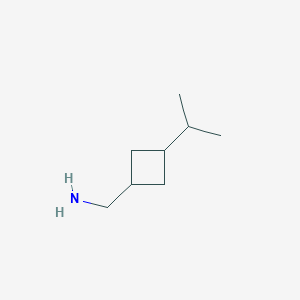

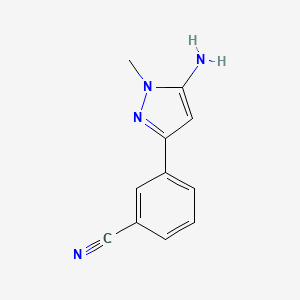
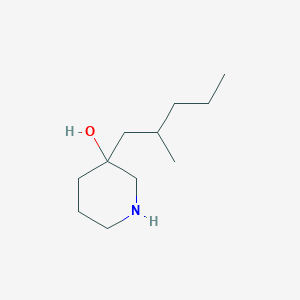


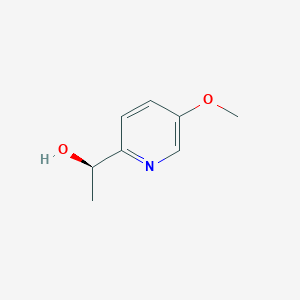

![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
